molecular formula C17H18N2O5 B2872486 1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097863-63-1

1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No. B2872486
CAS RN: 2097863-63-1
M. Wt: 330.34
InChI Key: BUQABPPUPOWXSH-UHFFFAOYSA-N
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Description

The compound “1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule. The 1,3-benzodioxol-5-yl moiety is a common structural motif found in various organic compounds . It’s also found in 1-benzo[1,3]dioxol-5-yl-indoles, which have been studied for their anticancer activity .

Scientific Research Applications

Pharmacological Safety and Imaging Applications

  • Nicotinic Acetylcholine Receptor Imaging : A study on the pharmacological safety and imaging application of a ligand, 5-[123I]iodo-3-(2(S)-azetidinylmethoxy)pyridine ([123I]5IA), developed for imaging the nicotinic acetylcholine receptor (nAChR) in the human brain using single photon emission computed tomography (SPECT). The study confirmed the compound's safety and effective imaging capability for nAChRs, indicating its potential for neurological research applications (Ueda et al., 2004).

Radioligand for Imaging Inflammation

  • Peripheral Benzodiazepine Receptors Imaging : Research on 11C-PBR28, a radioligand developed for imaging peripheral benzodiazepine receptors (PBRs) in the brain. This study estimated human radiation doses based on biodistribution data, showcasing the compound's utility in visualizing inflammation within the brain, relevant for studies on neuroinflammation and related disorders (Brown et al., 2007).

Metabolism and Pharmacokinetics

  • Anxiolytic Drug Candidate Metabolism : An investigation into the metabolism, excretion, and pharmacokinetics of CP-93,393, an anxiolytic drug candidate, in healthy male volunteers. The study detailed the drug's biotransformation and provided insights into its pharmacokinetics, highlighting the importance of understanding metabolism pathways for drug development (Prakash et al., 1998).

properties

IUPAC Name

1-[[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-15-3-4-16(21)19(15)9-12-7-18(8-12)17(22)6-11-1-2-13-14(5-11)24-10-23-13/h1-2,5,12H,3-4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQABPPUPOWXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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